molecular formula C12H17NO B14836056 (2-Cyclopropoxy-3-ethylphenyl)methanamine

(2-Cyclopropoxy-3-ethylphenyl)methanamine

Cat. No.: B14836056
M. Wt: 191.27 g/mol
InChI Key: ORIOHOWKUBKCPP-UHFFFAOYSA-N
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Description

(2-Cyclopropoxy-3-ethylphenyl)methanamine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further substituted with an ethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-3-ethylphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Substitution on the Phenyl Ring: The ethyl group can be introduced via Friedel-Crafts alkylation, where an ethyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Cyclopropoxy-3-ethylphenyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: (2-Cyclopropoxy-3-ethylphenyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropoxy and ethyl-substituted phenyl groups with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-3-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and ethyl groups may enhance binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    (2-Cyclopropoxy-3-methylphenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (2-Cyclopropoxy-3-ethylphenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

    (2-Cyclopropoxy-3-ethylphenyl)propanamine: Similar structure but with a propanamine group instead of a methanamine group.

Uniqueness: (2-Cyclopropoxy-3-ethylphenyl)methanamine is unique due to the specific combination of the cyclopropoxy, ethyl, and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2-cyclopropyloxy-3-ethylphenyl)methanamine

InChI

InChI=1S/C12H17NO/c1-2-9-4-3-5-10(8-13)12(9)14-11-6-7-11/h3-5,11H,2,6-8,13H2,1H3

InChI Key

ORIOHOWKUBKCPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CN)OC2CC2

Origin of Product

United States

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